molecular formula C27H32N4O5 B131061 tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide CAS No. 150529-59-2

tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide

Cat. No. B131061
M. Wt: 492.6 g/mol
InChI Key: BPBBKMTTXCTXHP-JPACURRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide, also known as Boc-Aib-Dhpa-(N-Me)Dhpa-OH, is a peptide that has gained significant attention in the scientific community due to its potential applications in drug design and development.

Mechanism Of Action

The mechanism of action of tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide-(N-Me)Dhpa-OH is not fully understood. However, it is believed that the peptide exerts its antimicrobial and anticancer activities by disrupting the cell membrane or inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

Tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide-(N-Me)Dhpa-OH has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and cancer cells, induce apoptosis in cancer cells, and modulate the immune system. Moreover, tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide-(N-Me)Dhpa-OH has been shown to possess anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide-(N-Me)Dhpa-OH has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS methodology. Moreover, it exhibits potent antimicrobial and anticancer activities, making it a promising candidate for drug design and development. However, the peptide has some limitations, including poor solubility in aqueous solutions and high cost of synthesis.

Future Directions

There are several future directions for tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide-(N-Me)Dhpa-OH research. One potential direction is to explore the peptide's mechanism of action in more detail. Another direction is to investigate the peptide's potential applications in drug design and development, particularly in the development of new antibiotics and anticancer drugs. Moreover, further studies are needed to evaluate the peptide's toxicity and pharmacokinetic properties to assess its safety and efficacy in vivo.

Synthesis Methods

Tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide-(N-Me)Dhpa-OH is a synthetic peptide that can be prepared using solid-phase peptide synthesis (SPPS) methodology. The synthesis involves coupling of the protected amino acids in a stepwise manner using a coupling reagent such as HATU or TBTU. The final product is obtained after deprotection of the side chain protecting groups using TFA (trifluoroacetic acid).

Scientific Research Applications

Tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide-(N-Me)Dhpa-OH has been extensively studied for its potential applications in drug design and development. It has been shown to exhibit antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Moreover, tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide-(N-Me)Dhpa-OH has been found to possess anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and leukemia.

properties

CAS RN

150529-59-2

Product Name

tert-Butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide

Molecular Formula

C27H32N4O5

Molecular Weight

492.6 g/mol

IUPAC Name

tert-butyl N-[1-[[(Z)-3-[[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C27H32N4O5/c1-18(29-26(35)36-27(2,3)4)23(32)30-22(17-20-14-10-7-11-15-20)25(34)31-21(24(33)28-5)16-19-12-8-6-9-13-19/h6-18H,1-5H3,(H,28,33)(H,29,35)(H,30,32)(H,31,34)/b21-16+,22-17-

InChI Key

BPBBKMTTXCTXHP-JPACURRISA-N

Isomeric SMILES

CC(C(=O)N/C(=C\C1=CC=CC=C1)/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC)NC(=O)OC(C)(C)C

SMILES

CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC)NC(=O)OC(C)(C)C

sequence

AXX

synonyms

Boc-A-dF-dF-NHMe
Boc-Ala-dehydro-Phe-dehydro-Phe-NHMe
Boc-Ala-delta-Phe-delta-Phe-NHMe
tert-butyloxycarbonylalanyl-dehydrophenylalanyl-(N-methyl)dehydrophenylalaninamide

Origin of Product

United States

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